1-(3-BROMOBENZOYL)-4-(2-CHLORO-6-NITROPHENYL)PIPERAZINE
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Overview
Description
1-(3-BROMOBENZOYL)-4-(2-CHLORO-6-NITROPHENYL)PIPERAZINE is a complex organic compound that features a bromophenyl group and a chloronitrophenyl group linked through a piperazine ring
Preparation Methods
The synthesis of 1-(3-BROMOBENZOYL)-4-(2-CHLORO-6-NITROPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide.
Attachment of the bromophenyl group: This step involves the reaction of the piperazine intermediate with 3-bromobenzoyl chloride under basic conditions.
Introduction of the chloronitrophenyl group: The final step involves the reaction of the intermediate with 2-chloro-6-nitrobenzoyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(3-BROMOBENZOYL)-4-(2-CHLORO-6-NITROPHENYL)PIPERAZINE can undergo various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-BROMOBENZOYL)-4-(2-CHLORO-6-NITROPHENYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its possible activity against certain types of cancer and bacterial infections.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(3-BROMOBENZOYL)-4-(2-CHLORO-6-NITROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes critical for the survival and proliferation of cancer cells or bacteria.
Comparison with Similar Compounds
1-(3-BROMOBENZOYL)-4-(2-CHLORO-6-NITROPHENYL)PIPERAZINE can be compared with similar compounds such as:
(3-Bromophenyl)[4-(2-chlorophenyl)piperazino]methanone: This compound lacks the nitro group, which may result in different biological activity and chemical reactivity.
(3-Bromophenyl)[4-(2-nitrophenyl)piperazino]methanone: The absence of the chlorine atom can affect its pharmacokinetic properties and interaction with biological targets.
Properties
Molecular Formula |
C17H15BrClN3O3 |
---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
(3-bromophenyl)-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H15BrClN3O3/c18-13-4-1-3-12(11-13)17(23)21-9-7-20(8-10-21)16-14(19)5-2-6-15(16)22(24)25/h1-6,11H,7-10H2 |
InChI Key |
OWXJXMCGAHMPKD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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